(S)-(-)-Celiprolol Hydrochloride
(S)-(-)-Celiprolol Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
102293-39-0
VCID:
VC0030008
InChI:
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1
SMILES:
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl
Molecular Formula:
C20H34ClN3O4
Molecular Weight:
416 g/mol
(S)-(-)-Celiprolol Hydrochloride
CAS No.: 102293-39-0
Reference Standards
VCID: VC0030008
Molecular Formula: C20H34ClN3O4
Molecular Weight: 416 g/mol
CAS No. | 102293-39-0 |
---|---|
Product Name | (S)-(-)-Celiprolol Hydrochloride |
Molecular Formula | C20H34ClN3O4 |
Molecular Weight | 416 g/mol |
IUPAC Name | 3-[3-acetyl-4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |
Standard InChI | InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1 |
Standard InChIKey | VKJHTUVLJYWAEY-NTISSMGPSA-N |
Isomeric SMILES | CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)(C)C)O)C(=O)C.Cl |
SMILES | CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Canonical SMILES | CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Synonyms | N’-[3-Acetyl-4-[(2S)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride; (-)-(S)-Celiprolol Hydrochloride; (-)-Celiprolol Hydrochloride; (S)-Celiprolol Hydrochloride; l-Celiprolol Hydrochloride; NBP 583;_x000B_ |
PubChem Compound | 12825779 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume